molecular formula C12H15NO3 B160827 Benzoyl-dl-valine CAS No. 2901-80-6

Benzoyl-dl-valine

Cat. No.: B160827
CAS No.: 2901-80-6
M. Wt: 221.25 g/mol
InChI Key: MIYQNOPLWKCHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoyl-dl-valine is a chemical compound with the molecular formula C12H15NO3 It is a derivative of valine, an essential amino acid, and is characterized by the presence of a benzoyl group attached to the nitrogen atom of the valine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyl-dl-valine can be synthesized through the reaction of valine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous or organic solvent, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Benzoyl-dl-valine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Benzoyl-dl-valine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in protein synthesis and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in neuroprotective applications.

    Industry: this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism by which benzoyl-dl-valine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The benzoyl group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets more effectively.

Comparison with Similar Compounds

    Benzoyl-l-valine: Similar in structure but with a different chirality.

    N-benzoyl-l-leucine: Another benzoyl derivative of an amino acid.

    N-benzoyl-l-isoleucine: Similar in structure but derived from isoleucine.

Uniqueness: Benzoyl-dl-valine is unique due to its specific chirality and the presence of both enantiomers (d and l forms). This dual chirality can influence its interactions with biological molecules and its overall reactivity in chemical processes.

Properties

IUPAC Name

2-benzamido-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYQNOPLWKCHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280541
Record name Benzoyl-dl-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2901-80-6, 5699-79-6
Record name 2901-80-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334211
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC32037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoyl-dl-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2901-80-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

119 ml. (1.025 moles) of benzoyl chloride and 760 ml. of 2N. sodium hydroxide solution (1.52 moles) are simultaneously added to a mixture of 100 g. (0.854 mole) of DL-valine, 200 ml. of dioxane and 350 ml. of 2N. sodium hydroxide solution (0.7 mole) stirred at 0°-5° C., the additions being at rates such that the pH of the reaction mixture is always basic and the temperature does not exceed 5° C., the reaction being exothermic. The reaction mixture is allowed to warm to 20°-25° C., stirred at 20°-25° C. for 2 hours, cooled to 0° C. and acidified with about 40 ml. of concentrated sulfuric acid. The precipitate is collected by filtration, washed with water, air dried for 16 hours and dissolved in ethyl acetate. The ethyl acetate solution is decanted from some residual water, and petroleum ether is added to obtain a precipitate. The precipitate is subjected to high vacuum for 8 hours to remove some residual dioxane and obtain the product (165.81 g. (88%)), m.p. 125°-128° C. Lit.: 132° C.
Quantity
1.025 mol
Type
reactant
Reaction Step One
Quantity
1.52 mol
Type
reactant
Reaction Step Two
Quantity
0.854 mol
Type
reactant
Reaction Step Three
Quantity
0.7 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

5.1 kg. (36.28 moles) of benzoyl chloride is added portionwise to a mixture of 3.5 kg. (29.88 moles) of DL-valine, 39.0 1. of 2N. sodium hydroxide solution (78 moles) and 7 1. of tetrahydrofuran stirred at ~10° C. at a rate such that the temperature is maintained at 10° -15° C., and the reaction mixture is warmed to ~20° C. and stirred at ~20° C. for 3 hours, the reaction mixture being stirred under nitrogen throughout. 1.4 1. of concentrated sulfuric acid is carefully added at a rate such that the temperature does not exceed 25° C., and the mixture is cooled to ~5°-10° C. and stirred at this temperature for about 30 minutes to obtain a solid. (If necessary, the mixture is seeded.) The resulting solid is collected by filtration, washed three times with 20 1. portions of hot water, washed three times with 20 1. portions of hexane and dried at 40° C. and reduced pressure for ~12 hours to obtain the product (6.4 kg.), m.p. 123°-126° C.
Quantity
36.28 mol
Type
reactant
Reaction Step One
Quantity
29.88 mol
Type
reactant
Reaction Step Two
Quantity
78 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoyl-dl-valine
Reactant of Route 2
Reactant of Route 2
Benzoyl-dl-valine
Reactant of Route 3
Reactant of Route 3
Benzoyl-dl-valine
Reactant of Route 4
Reactant of Route 4
Benzoyl-dl-valine
Reactant of Route 5
Reactant of Route 5
Benzoyl-dl-valine
Reactant of Route 6
Reactant of Route 6
Benzoyl-dl-valine
Customer
Q & A

Q1: What is the mechanism of action of N-Benzoyl-DL-valine derivatives in the context of Alzheimer's disease?

A1: Research suggests that N-Benzoyl-DL-valine derivatives, specifically the compound N-benzoyl-DL-valine dimethylamino-ethylamine iodomethylate (TVA), exhibit potent anticholinesterase and antibutyrylcholinesterase activities. [] This is particularly relevant in Alzheimer's disease, as butyrylcholinesterase is known to promote the formation of amyloid beta (Aβ) 25-35 and amyloid aggregates, key contributors to the disease's progression. [] By inhibiting butyrylcholinesterase, TVA might help reduce Aβ aggregation and potentially slow down the development of Alzheimer's disease.

Q2: Are there any structural characterizations available for N-Benzoyl-DL-valine and its derivatives?

A2: Yes, studies have utilized various spectroscopic techniques to characterize the structure of N-Benzoyl-DL-valine derivatives. For instance, ¹H and ¹³C NMR spectroscopy, along with infrared spectroscopy, have been employed to elucidate the structural features of organosilicon(IV) derivatives of N-Benzoyl-amino acids, including N-Benzoyl-DL-valine. [] These analyses provide valuable information about the compound's structure and its potential interactions with biological targets.

Q3: Has the efficacy of N-Benzoyl-DL-valine or its derivatives been evaluated in biological models relevant to Alzheimer's disease?

A3: While the provided research highlights the potential of N-Benzoyl-DL-valine derivatives like TVA, in vitro or in vivo studies specifically using Alzheimer's disease models were not discussed. [] Further research is needed to determine the efficacy and therapeutic window of these compounds in relevant biological systems, such as cell lines or animal models of Alzheimer's disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.